molecular formula C21H15ClN2O5 B11559982 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11559982
M. Wt: 410.8 g/mol
InChI Key: OASAEPWIVQHEKA-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation reaction between 4-chloroaniline and 2-nitrobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4-[(E)-[(4-Chlorophenyl)amino]methyl]-2-nitrophenyl 4-methoxybenzoate.

    Reduction: Formation of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-aminophenyl 4-methoxybenzoate.

    Substitution: Formation of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate.

Scientific Research Applications

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as enhanced antimicrobial activity, due to the synergistic effects of the metal ion and the Schiff base ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H15ClN2O5/c1-28-18-9-3-15(4-10-18)21(25)29-20-11-2-14(12-19(20)24(26)27)13-23-17-7-5-16(22)6-8-17/h2-13H,1H3

InChI Key

OASAEPWIVQHEKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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